
N-(4-Hydroxyphenyl)-3-methylbutanamid
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-3-methylbutanamide is a compound that is structurally related to Glycin or N-(4-hydroxyphenyl)glycine . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
N-(4-Hydroxyphenyl)-3-methylbutanamid, auch bekannt als N-(4-Hydroxyphenyl)retinamid (4-HPR) oder Fenretinid, hat vielversprechende antivirale Aktivität in vitro und in vivo gegen eine Reihe von Flaviviren gezeigt . Beispielsweise wurde es in Studien eingesetzt, um Plasmakonzentrationen zu erreichen, die gegen das Dengue-Virus wirksam sind .
Krebsbehandlung
4-HPR wurde berichtet, mehrere Arten von Tumoren in vitro zu hemmen, einschließlich Krebszelllinien, die gegenüber All-trans-Retinsäure (ATRA) resistent sind, bei Konzentrationen von 1–10 µM . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antikrebsmittel .
Hemmung der Membranfusion
Untersuchungen haben gezeigt, dass 4-HPR die durch das Spike-Protein des schweren akuten respiratorischen Syndroms-Coronavirus 2 (SARS-CoV-2) vermittelte Membranfusion unterdrücken kann . Dies wird durch eine Abnahme der Membranfluidität in einer DEGS1-unabhängigen Weise erreicht .
Arzneimittelformulierung
4-HPR wurde bei der Entwicklung und Charakterisierung lipidbasierter Selbst-emulgierender Formulierungen eingesetzt, um die Exposition in vivo zu verbessern . Dies ist besonders wichtig angesichts der Herausforderungen für den klinischen Einsatz .
Pharmakokinetische Analyse
Die Verbindung wurde einer pharmakokinetischen (PK) Analyse unterzogen, die Einzeldosis-orale und IV-Plasmakonzentrations-Zeit-Profile umfasst . Dies hilft beim Verständnis des in vivo Expositionsprofils von 4-HPR .
Synthese von Derivaten
4-HPR kann als Ausgangsmaterial für die Synthese seiner Derivate verwendet werden. Beispielsweise wurde N-(4-Ethoxyphenyl)-retinamid (4-EPR) aus 4-HPR synthetisiert . Diese Derivate können unterschiedliche Eigenschaften und potenzielle Anwendungen haben .
Zukünftige Richtungen
N-(4-hydroxyphenyl)-3-methylbutanamide and its related compounds have potential for future research and applications. For instance, fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . Additionally, new lipid-based formulations and inhibition of cytochrome P450 (CYP) metabolism could be viable options to increase exposure in the future .
Wirkmechanismus
Target of Action
N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .
Mode of Action
Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .
Result of Action
The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.
Biochemische Analyse
Biochemical Properties
N-(4-hydroxyphenyl)-3-methylbutanamide has been reported to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction suggests that the compound may play a role in lipid metabolism, particularly in the synthesis of ceramides .
Cellular Effects
The compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that N-(4-hydroxyphenyl)-3-methylbutanamide may influence cell function by modulating membrane properties .
Molecular Mechanism
The molecular mechanism of N-(4-hydroxyphenyl)-3-methylbutanamide involves the generation of reactive oxygen species (ROS) . The compound is known to induce ROS, which have been associated with its inhibitory effect on SARS-CoV-2 entry .
Metabolic Pathways
N-(4-hydroxyphenyl)-3-methylbutanamide is involved in lipid metabolism due to its interaction with DEGS1
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPBLAFQZXIWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356880 | |
| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723755-75-7 | |
| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


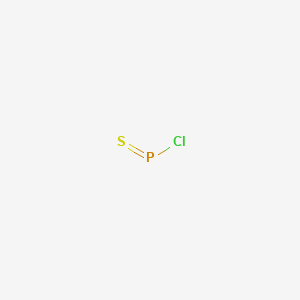





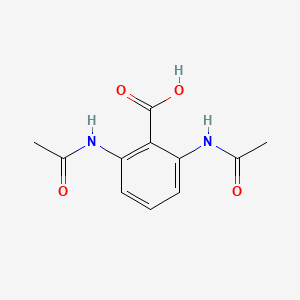


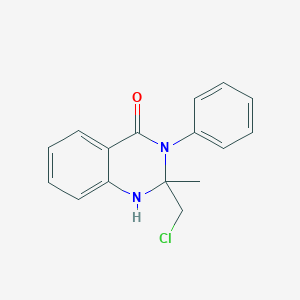
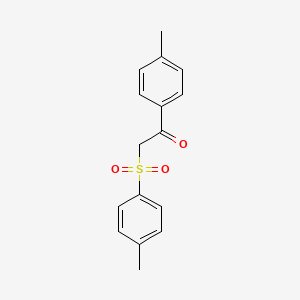

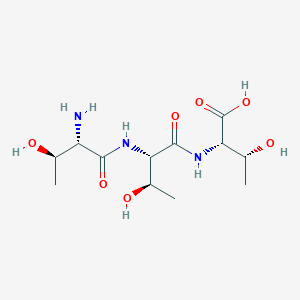
![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)
